molecular formula C12H11NO3S3 B3742167 3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No. B3742167
M. Wt: 313.4 g/mol
InChI Key: JPIDUFHGFZHZHJ-TWGQIWQCSA-N
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Description

The compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, sulfur, and another carbon) and an oxygen atom . Thiazolidines are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen. It also has a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazolidine derivatives are known to have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Thiazolidine derivatives are an active area of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, investigate their biological activities, and develop them into potential therapeutic agents .

properties

IUPAC Name

3-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S3/c1-7-3-5-18-8(7)6-9-11(16)13(12(17)19-9)4-2-10(14)15/h3,5-6H,2,4H2,1H3,(H,14,15)/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIDUFHGFZHZHJ-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 3
3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 5
3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 6
3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

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